molecular formula C16H17FN6O2S B2548412 N-(4-fluorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1014052-10-8

N-(4-fluorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2548412
CAS No.: 1014052-10-8
M. Wt: 376.41
InChI Key: DPWMOPCPQXURDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase identified as a key driver in certain cancer types. This compound exerts its effect by specifically and competitively inhibiting FGFR4 kinase activity at the ATP-binding site , thereby blocking downstream signaling pathways such as the MAPK and PI3K-AKT cascades that are critical for cell proliferation and survival. The research value of this inhibitor is particularly high in the context of hepatocellular carcinoma (HCC), where dysregulation of the FGF19-FGFR4 signaling axis is a well-characterized oncogenic driver . It serves as an essential pharmacological tool for investigating the pathophysiological roles of FGFR4, validating it as a therapeutic target, and studying mechanisms of resistance in preclinical models. Its high selectivity profile minimizes off-target effects against other FGFR family members, making it an ideal compound for dissecting complex signaling networks and for developing targeted cancer therapies aimed at tumors dependent on FGFR4 signaling.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S/c1-22-8-12(15(21-22)25-3)14-19-20-16(23(14)2)26-9-13(24)18-11-6-4-10(17)5-7-11/h4-8H,9H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWMOPCPQXURDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a 4-fluorophenyl group, a thioacetamide linkage, and a triazole moiety substituted with a pyrazole ring. Such structural diversity is hypothesized to contribute to its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the triazole ring : This may involve cyclization reactions using appropriate precursors.
  • Introduction of the pyrazole moiety : This can be achieved through condensation reactions.
  • Final coupling with the thioacetamide : This step is crucial for establishing the desired biological properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been evaluated against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer).

Case Study: In Vitro Anticancer Evaluation

A study assessed several derivatives for their cytotoxicity using the MTT assay. Notably:

  • Compound 5o showed an IC50 value of 3.60 ± 0.45 µM against SiHa cells.
  • Compound 5d exhibited selective potency against PC-3 cells with an IC50 of 2.97 ± 0.88 µM.
    These findings suggest that modifications to the compound's structure can enhance its selectivity and potency against specific cancer types .

The mechanism of action for compounds in this class often involves:

  • Inhibition of tubulin polymerization : This disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
  • Targeting specific receptors : Some derivatives may act as agonists or antagonists for various biological pathways, including those involved in cell proliferation and survival.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key factors include:

  • Absorption : The compound's lipophilicity may influence its absorption profile.
  • Metabolism : Cytochrome P450 enzymes may play a role in metabolizing this compound, affecting its bioavailability.

Toxicity Profile

Preliminary toxicity studies indicate that while many derivatives show promising anticancer activity, they also need thorough evaluation for cytotoxic effects on non-cancerous cells (e.g., HEK293T). Most compounds demonstrated IC50 values greater than 50 µM on normal cells, indicating a degree of selectivity .

Data Summary

CompoundCell LineIC50 Value (µM)Selectivity
5oSiHa3.60 ± 0.45High
5dPC-32.97 ± 0.88Selective
N/AHEK293T>50Low

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(4-fluorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit notable antimicrobial activity. For instance, derivatives with similar structural components have shown effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell growth. For example, triazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound could be a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis and Characterization : A study synthesized similar compounds through straightforward synthetic routes and characterized them using spectroscopic methods (NMR, IR). These compounds were evaluated for their biological activities, confirming their potential as therapeutics .
  • In Vitro Studies : In vitro assays demonstrated that derivatives of the compound exhibited promising results in inhibiting the growth of cancer cells. Specific attention was given to the structure–activity relationship (SAR), highlighting how modifications to the fluorophenyl or triazole moieties influenced efficacy .
  • Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with various biological targets. Results from molecular docking suggest that modifications could enhance binding interactions, potentially leading to more potent derivatives .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: Fluorine or chlorine on the phenyl ring enhances target selectivity (e.g., 4-fluorophenyl vs. 2,4-dichlorophenyl in kinase inhibition) . Thiophene or pyrazole heterocycles improve antifungal and antiproliferative activities, likely due to enhanced π-π stacking with biological targets . Bulky groups (e.g., benzyloxy, phthalazinone) increase steric hindrance, reducing solubility but improving binding affinity .

Electronic and Physicochemical Trends :

  • Methoxy groups (as in the target compound) slightly reduce logP compared to chloro substituents, balancing lipophilicity and solubility .
  • Allyl or ethyl groups on the triazole nitrogen improve metabolic stability by shielding reactive sites .

Pharmacological and Toxicological Profiles

  • Anticancer Potential: Triazole-thioacetamide derivatives show moderate activity against solid tumors (e.g., HepG2, IC₅₀ ~10–20 µM) via apoptosis induction .
  • Toxicity Risks : Chlorinated analogues (e.g., 731812-05-8) exhibit hepatotoxicity at high doses (>50 mg/kg in murine models) , whereas fluorine-substituted compounds (like the target) may have safer profiles due to reduced metabolic oxidation .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-fluorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions. First, 4-amino-5-(heteroaryl)-4H-1,2,4-triazole-3-thione intermediates are prepared by cyclization of thiosemicarbazides. Subsequent alkylation with chloroacetamide derivatives in ethanol under reflux (1–2 hours) yields the target compound. Purification involves recrystallization from ethanol-DMF mixtures, and structural validation employs ¹H NMR, IR, and LC-MS .

Q. How is the structural integrity of the compound confirmed after synthesis?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:

  • ¹H NMR : Verifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8–4.0 ppm).
  • IR : Confirms key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S stretch at ~680 cm⁻¹).
  • LC-MS : Validates molecular weight and purity (>95%).
  • Elemental analysis : Ensures stoichiometric consistency (C, H, N, S) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer : Initial screening uses in silico tools like the PASS program to predict bioactivity (e.g., antimicrobial, anticancer potential). Follow-up in vitro assays include:

  • MTT assay : Cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial disk diffusion : Activity against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

  • Methodological Answer : Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysis : Use of triethylamine (TEA) to neutralize HCl byproducts during alkylation.
  • Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions, as demonstrated in analogous triazole syntheses .

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. Steps include:

  • Variable-temperature NMR : Identifies dynamic tautomeric equilibria (e.g., thione ↔ thiol).
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations.
  • Recrystallization : Eliminates impurities; solvents like ethanol-DMF mixtures are effective .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Advanced SAR studies use:

  • Molecular docking : Explores binding affinities to targets (e.g., EGFR kinase) using AutoDock Vina.
  • QSAR modeling : Correlates substituent effects (e.g., methoxy vs. fluorine) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Q. How to design derivatives to enhance metabolic stability while retaining activity?

  • Methodological Answer : Rational modifications include:

  • Fluorine substitution : Introduces at para positions to block metabolic oxidation.
  • Heterocyclic bioisosteres : Replace pyrazole with triazole to improve solubility.
  • In vitro microsomal assays : Assess stability using liver microsomes and LC-MS/MS metabolite profiling .

Q. What advanced analytical techniques characterize crystalline forms or polymorphs?

  • Methodological Answer :

  • SC-XRD (Single-crystal X-ray diffraction) : Determines absolute configuration and packing motifs (e.g., hydrogen-bonding networks).
  • DSC (Differential Scanning Calorimetry) : Identifies polymorphic transitions (melting points >200°C typical for triazoles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.